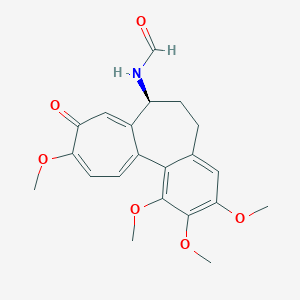

N-deacetyl-N-formylcolchicine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Structural Identity and Chemical Profile

Gloriosine, also known as N-deacetyl-N-formylcolchicine, is a predominant metabolite found in the tubers and roots of the medicinal plant Gloriosa superba L. [1] [2] [3].

- Molecular Formula: C₂₁H₂₃NO₆ [4] [3]

- Molecular Weight: 385.41 g/mol [3]

- CAS Number: 7411-12-3 [3]

- Structural Relationship to Colchicine: The core structure consists of a trimethoxyphenyl ring (Ring A), a seven-membered ring (Ring B), and a tropolone ring (Ring C). The key difference from colchicine is the substitution at the C-7 position on ring B, where gloriosine has a formamide group (-NH-CHO) instead of an acetamide group (-NH-CO-CH₃) found in colchicine [1] [2].

Mechanism of Action: Microtubule Targeting

Gloriosine exerts its biological effect primarily by binding to tubulin and disrupting microtubule dynamics, similar to colchicine.

The diagram below illustrates the established mechanism of action by which gloriosine disrupts cell division.

Gloriosine binds tubulin, inhibits microtubule polymerization, and triggers cell death.

- High-Affinity Binding at the Colchicine Site: In silico molecular docking studies show gloriosine binds to the colchicine binding site (CBS) on β-tubulin with a high binding affinity, calculated at -7.5 kcal/mol, which is comparable to colchicine itself (-7.4 kcal/mol) [1]. The binding pose of gloriosine shows more than 85% overlap with co-crystallized colchicine [1].

- Key Molecular Interactions: Gloriosine forms hydrophobic interactions with critical amino acid residues in the CBS, including αSer178, αThr179, βLys254, βLeu255, βAsn258, and βLys352. Unlike colchicine, gloriosine does not form a hydrogen bond with αSer178 but interacts with two additional hydrophobic sites: βAsn350 and βVal351 [1].

- Cellular Phenotypes: Treatment with gloriosine induces characteristic abnormalities in cell division, including C-metaphase arrest (condensed chromosomes unable to align at the metaphase plate), enlarged nuclei, and increased nuclear material, as confirmed by in vivo studies and transmission electron microscopy [1].

Experimental Data on Antiproliferative Activity

Gloriosine demonstrates significant and selective cytotoxic activity against a broad panel of human cancer cell lines.

The table below summarizes the antiproliferative activity (IC₅₀ values) of gloriosine against various human cancer cell lines, as determined by MTT assay after 48 hours of treatment [2].

| Cell Line | Tissue Origin | Gloriosine IC₅₀ (nM) |

|---|---|---|

| A549 | Lung | 32.61 |

| HCT-116 | Colon | 35.84 |

| MIA PaCa-2 | Pancreas | 38.02 |

| PC-3 | Prostate | 40.17 |

| MCF-7 | Breast | 41.92 |

| MDA-MB-231 | Breast | 43.82 |

| HeLa | Cervix | 45.71 |

| HL-60 | Leukemia | 49.67 |

| RKO | Colon | 54.39 |

| HepG2 | Liver | 58.21 |

| K-562 | Leukemia | 62.33 |

| SH-SY5Y | Neuroblastoma | 71.64 |

| A-431 | Skin | 82.95 |

| SKOV-3 | Ovary | 91.46 |

| DU-145 | Prostate | 100.28 |

| MCF-10A | Normal Breast | 700.48 |

Key experimental findings include:

- Potent and Selective Cytotoxicity: Gloriosine exhibited potent activity across all tested cancer cell lines, with IC₅₀ values in the nanomolar range, while showing significantly lower potency (~7-fold higher IC₅₀) against normal breast cells (MCF-10A), indicating a potential selective window [2].

- Induction of Apoptosis: Gloriosine treatment was found to form apoptotic bodies, confirming it induces programmed cell death [2].

- Anti-Metastatic Potential: In a wound healing assay, gloriosine effectively inhibited the migration of A549 lung cancer cells, suggesting it may suppress metastatic spread [2].

- In Vivo Anti-mitotic Activity: In the Allium cepa (onion) root tip model, gloriosine treatment reduced the mitotic index to about 14% compared to 24% in the control, demonstrating its capacity to halt cell division in living tissue [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Molecular Docking Protocol

- Protein Preparation: The 3D structure of tubulin (e.g., PDB ID 1SA0) is prepared by removing water molecules and co-crystallized ligands, followed by the addition of hydrogen atoms and assignment of partial charges [1].

- Ligand Preparation: The 3D structure of gloriosine is drawn and energy-minimized using chemical software. The structure is converted into a suitable format (e.g., PDBQT) for docking, assigning Gasteiger charges and defining rotatable bonds [1].

- Docking Parameters: Docking is performed using programs like AutoDock Vina. The grid box is centered on the colchicine binding site with dimensions typically around 60x60x60 points and a grid spacing of 1.0 Å [1] [5].

- Interaction Analysis: The resulting docking poses are visualized and analyzed using tools like LigPlot+ and PyMOL to map the 2D and 3D interaction profiles [1].

In Vitro Antiproliferative Assay (MTT)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight [2].

- Compound Treatment: Gloriosine is dissolved in DMSO and serially diluted in cell culture medium. Cells are treated with a range of concentrations of gloriosine. Control wells receive an equal volume of DMSO vehicle [2].

- Incubation and MTT Addition: Cells are incubated for a defined period (e.g., 48 hours). Then, 10-20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 2-4 hours to allow formazan crystal formation [2].

- Solubilization and Quantification: The culture medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader [2].

- Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve using non-linear regression analysis [2].

Pharmacological and Toxicity Profile

Early-stage profiling suggests gloriosine has promising drug-like properties, though with noted toxicity concerns.

- ADMET and Drug-Likeness: In silico predictions indicate that gloriosine complies with Lipinski's rule of five, suggesting good oral bioavailability potential. It has high predicted gastrointestinal absorption, does not cross the blood-brain barrier, and has good aqueous solubility [1].

- Toxicity Classification: Gloriosine is predicted to belong to toxicity class II (moderately toxic) with a reported LD₅₀ of 6 mg/kg in rodent models [1]. As a constituent of G. superba, which is known to be highly poisonous, its consumption can lead to severe toxicity in humans, including gastrointestinal effects, bone marrow suppression, and multi-organ failure, followed weeks later by anagen effluvium (sudden hair loss) [6] [7].

Conclusion and Future Perspectives

Gloriosine emerges as a strong candidate for further investigation as an anticancer agent. Its well-defined mechanism of action, potent and selective cytotoxicity across a wide range of cancers, and acceptable preliminary drug-likeness profile make it a valuable lead compound. Future research should focus on:

- Comprehensive in vivo efficacy and toxicity studies in mammalian models.

- Medicinal chemistry optimization to improve its potency and therapeutic window.

- Detailed mechanistic studies to fully elucidate its effects on microtubule dynamics and its apoptosis-inducing pathways.

References

- 1. Docking experiments suggest that gloriosine has ... [nature.com]

- 2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. GLORIOSINE | 7411-12-3 [chemicalbook.com]

- 4. Gloriosine (C21H23NO6) [pubchemlite.lcsb.uni.lu]

- 5. Docking experiments suggest that gloriosine has ... [bohrium.com]

- 6. Gloriosa superba Poisoning-induced Anagen Effluvium [journals.lww.com]

- 7. a promising endangered plant species [link.springer.com]

Physicochemical Properties & Lipinski's Rule of Five

According to computational analyses using tools like SwissADME, gloriosine demonstrates properties that suggest good oral bioavailability.

The table below summarizes the predicted properties of gloriosine in relation to the criteria of Lipinski's Rule of Five [1] [2] [3]:

| Property | Lipinski's Threshold | Gloriosine (Predicted) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 Da | 385.38 Da [4] | Yes |

| Partition Coefficient (Log P) | ≤ 5 | Consensus Log P value reported [1] | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Data not specified in search results | Information Missing |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Data not specified in search results | Information Missing |

| Conclusion | --- | --- | Yes (No more than one violation) [1] |

The analysis concluded that the ADMET profile of gloriosine is in accordance with Lipinski's rule of five, indicating it has drug-like properties suitable for oral administration [1].

ADMET Profile & Toxicity Predictions

The search results provide the following computational predictions for the ADMET profile of gloriosine. Note that these are not based on experimental assays.

| ADMET Parameter | Predicted Profile for Gloriosine |

|---|---|

| Toxicity Class | Class II (LD50 = 6 mg/kg in rats) [5] [1] |

| Main Metabolic Pathway | Hepatic (via Cytochrome P450 enzymes) [1] |

| Protein Binding | Data not specified in search results |

| Excretion | Data not specified in search results |

Experimental Evidence of Pharmacological Activity

While direct ADMET assay data is unavailable, the following experimental studies confirm gloriosine's biological activity as a microtubule-targeting agent.

| Assay Type | Experimental Findings |

|---|---|

| In Vitro Antiproliferative Assay | Significant activity against 15 human cancer cell lines (IC50: 32.61 - 100.28 nM). Selective for cancer cells over normal breast cells (IC50: 700.48 nM) [4]. |

| Apoptosis & Cell Migration Assay | Induced formation of apoptotic bodies and inhibited A549 cell migration in a wound healing assay [4]. |

| In Vivo / Cytological Studies | Induced cell division abnormalities: condensed chromosomes in C-metaphase and enlarged nuclei. Reduced mitotic index to ~14% (vs. 24% in control) [5] [1]. |

| Molecular Docking | Strong affinity for the colchicine-binding site on β-tubulin (Binding score: -7.5 kcal/mol) [5] [4] [1]. |

Suggested Experimental Protocols for Future Work

To move from computational predictions to experimental validation, the following standard protocols are recommended based on general ADMET best practices.

- Caco-2 Permeability Assay: This is the "gold standard" in vitro model for predicting human intestinal absorption [6] [7]. The protocol involves growing Caco-2 cells on a permeable filter for 21 days to form a confluent monolayer. The test compound (gloriosine) is applied to the apical side, and the amount transported to the basolateral side over time is measured (e.g., via HPLC-MS) to calculate the apparent permeability (Papp) [6] [7].

- Microsomal Stability Assay: This assay evaluates metabolic stability. Gloriosine would be incubated with liver microsomes (human or rat) containing Cytochrome P450 enzymes. Samples are taken at time points (e.g., 0, 5, 15, 30, 60 min), and the remaining parent compound is quantified to determine its half-life (T1/2) and intrinsic clearance (CLint) [1].

- In Vivo Toxicity Studies: To move beyond the predicted Class II toxicity and LD50, acute and repeated-dose toxicity studies in rodents would be necessary. These studies adhere to OECD or ICH guidelines and involve administering gloriosine at various doses to observe clinical signs, mortality, and conduct hematological and histopathological analyses [5] [1].

Key Research Gaps and Future Directions

- Lack of Experimental ADMET Data: The current profile is entirely based on in silico predictions. Experimental validation is required for all ADMET parameters.

- Solubility and Permeability: Key physicochemical properties like aqueous solubility and effective permeability need measurement.

- Off-Target Toxicity: Specific safety pharmacological screens (e.g., hERG channel inhibition) are needed to assess cardiovascular risk.

- In Vivo Pharmacokinetics: Comprehensive in vivo studies are required to determine absolute oral bioavailability, volume of distribution, and clearance.

References

- 1. Docking experiments suggest that gloriosine has microtubule ... [pmc.ncbi.nlm.nih.gov]

- 2. Lipinski's rule of five [en.wikipedia.org]

- 3. Lipinski's rule of five | DrugBank Help Center [dev.drugbank.com]

- 4. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 5. Docking experiments suggest that gloriosine has ... [pubmed.ncbi.nlm.nih.gov]

- 6. ADMET evaluation in drug discovery: 21. Application and ... [jcheminf.biomedcentral.com]

- 7. Use of a Caco-2 permeability assay to evaluate the effects ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Gloriosine as a Tubulin-Binding Agent

This whitepaper synthesizes findings from recent, peer-reviewed studies to provide a detailed examination of gloriosine's mechanism of action, its experimental validation, and its potential as a lead compound in anticancer drug discovery.

Molecular Binding Mechanism and Structural Basis

Gloriosine (N-deacetyl-N-formyl-colchicine) is a phenethyl iso-quinoline alkaloid isolated from Gloriosa superba L. Its structure consists of a 3,4,5-trimethoxyphenyl ring (Ring A), a seven-membered cycloheptane ring (Ring B), and a tropolone ring (Ring C), making it structurally analogous to colchicine [1] [2].

- Binding Site: In silico docking experiments have confirmed that gloriosine binds to the colchicine binding site (CBS), which is located at the interface of the α- and β-subunits of tubulin [1] [3]. Binding at this site distorts the conformation of the αβ-heterodimer, leading to the inhibition of microtubule polymerization [1].

- Binding Interactions: Docking studies show gloriosine has a binding score of -7.5 kcal/mol toward β-tubulin, which is marginally higher than colchicine's score of -7.4 kcal/mol [1]. Analysis of the 2D interaction plots (Ligplot+) reveals more than 85% overlap with the binding pose of co-crystallized colchicine [1].

- Gloriosine exhibits hydrophobic interactions with key residues on α-tubulin (Asn101, Val181, Ser178, Thr179) and β-tubulin (Leu248, Lys254, Leu255, Asn258, Met259, Val315, Ala316, Asn350, Val351, Lys352) [1].

- A critical difference from colchicine is the absence of a hydrogen bond with αSer178. This is due to the substitution of an acetamide group in colchicine with a formamide group at the C-7 position on Ring B in gloriosine [1] [2]. The superior binding score despite this lack suggests the presence of other stabilizing interactions.

- Pharmacophore Features: The trimethoxyphenyl (Ring A) and tropolone (Ring C) are essential for anchoring the molecule to the CBS, a pattern consistent with known CBS inhibitors [2].

The following diagram illustrates the shared binding site and the core structure of gloriosine, highlighting the key structural difference from colchicine.

Gloriosine shares the CBS with colchicine, with a formamide group at the C7 position.

Experimental Validation and Pharmacological Data

The binding of gloriosine to tubulin has been validated through a combination of in silico, in vitro, and in vivo experiments, confirming its potent biological effects.

In Vitro Antiproliferative Activity

Gloriosine exhibits significant, broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines, with potency in the nanomolar range [2].

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Gloriosine [2]

| Cell Line | Tissue Origin | Gloriosine IC₅₀ (nM) |

|---|---|---|

| A549 | Lung | 32.61 |

| HCT-116 | Colon | 35.92 |

| MDA-MB-231 | Breast | 38.12 |

| MIA PaCa-2 | Pancreas | 41.05 |

| PC-3 | Prostate | 45.21 |

| ... (other cell lines) | ... | 32.61 - 100.28 |

| MCF-10A | Normal Breast | 700.48 |

The data demonstrates that gloriosine is selectively cytotoxic to cancer cells, showing significantly less potency against normal breast cells (MCF-10A) [2].

Functional Cellular Assays

- Cell Cycle Arrest & Mitotic Defects: In vivo studies show that gloriosine treatment induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents [1]. Treated cells exhibit a condensed chromosome C-metaphase and an enlarged nucleus with increased nuclear material, as observed through transmission electron microscopy (TEM) [1].

- Anti-Proliferative and Apoptotic Effects: Gloriosine treatment significantly reduced the mitotic index to about 14% compared to 24% in control cells [1]. It also demonstrated high anti-proliferative activity, showing 63.94% cell viability at a low concentration (0.0004 mg/ml) [1]. Furthermore, gloriosine induces the formation of apoptotic bodies, confirming its role in triggering programmed cell death [2].

- Anti-Migratory Effect: In a wound healing assay using A549 lung cancer cells, gloriosine effectively inhibited cell migration, suggesting potential utility in suppressing metastasis [2].

The workflow below summarizes the key experimental approaches used to validate gloriosine's mechanism of action.

A multi-faceted experimental approach validates gloriosine's binding and cellular effects.

Comparative Analysis and Drug-Likeness

Comparison with Colchicine

While gloriosine and colchicine share a nearly identical structure and mechanism, critical differences impact their binding and potential toxicity.

Table 2: Gloriosine vs. Colchicine: A Comparative Profile [1] [2]

| Parameter | Gloriosine | Colchicine |

|---|---|---|

| Chemical Structure | N-deacetyl-N-formyl-colchicine | (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl) acetamide |

| Key Difference | Formamide group at C-7 | Acetamide group at C-7 |

| Tubulin Binding Score | -7.5 kcal/mol | -7.4 kcal/mol |

| Key Binding Interaction | Hydrophobic only (no H-bond with αSer178) | Hydrophobic + 1 Hydrogen bond (with αSer178) |

| Predicted LD₅₀ (Acute Tox.) | 6 mg/kg (Class II) [1] | ~6 mg/kg (Class I) [2] |

| Clinical Anticancer Use | Preclinical research lead | Not used as an anticancer drug due to toxicity and MDR [2] |

ADMET and Pharmaceutical Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of gloriosine, predicted using tools like SwissADME, indicates several promising drug-like properties [1]:

- It complies with Lipinski's Rule of Five, suggesting good oral bioavailability.

- It has good predicted aqueous solubility and high gastrointestinal absorption.

- It is predicted not to cross the blood-brain barrier, which could reduce the risk of neurotoxic side effects.

- Its bioavailability score is 0.55 [1].

Research Applications and Future Directions

The primary research application for gloriosine is as a novel lead compound for anticancer drug discovery. Its potent cytotoxicity and selectivity towards cancer cell lines make it a strong candidate for further development [2]. Furthermore, microtubule-binding agents like gloriosine can also function as Vascular Disrupting Agents (VDAs), which disrupt the blood vessels supplying tumors, leading to massive tumor necrosis [3].

Future research should focus on:

- Lead Optimization: Conducting rigorous structure-activity relationship (SAR) studies to modify the gloriosine structure, aiming to enhance potency and reduce potential toxicity. The C-7 position is a key site for modification.

- In Vivo Efficacy and Safety: Evaluating the compound's efficacy and toxicological profile in advanced animal models.

- Nanoparticle Formulations: To overcome potential limitations such as poor solubility or off-target toxicity, research into nanoparticle-based delivery systems for gloriosine is warranted, a strategy being explored for other tubulin inhibitors [3].

References

- 1. Docking experiments suggest that gloriosine has microtubule-targeting properties similar to colchicine | Scientific Reports [nature.com]

- 2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Tubulin Binding Assays for N-deacetyl-N-formylcolchicine (Gloriosine)

Introduction to N-deacetyl-N-formylcolchicine (Gloriosine)

This compound, commonly known as gloriosine, is a naturally occurring colchicinoid found in Gloriosa superba L. and other members of the Colchicaceae family. This compound shares significant structural similarity with colchicine, differing only at the C-7 position of ring B where it contains a formamide group instead of colchicine's acetamide group [1]. Gloriosine has demonstrated potent microtubule-binding affinity at the colchicine binding site (CBS) on β-tubulin, with in silico docking studies revealing a binding score of -7.5 kcal/Mol, slightly higher than colchicine's -7.4 kcal/Mol [1]. These properties make gloriosine a promising candidate for development as a microtubule-targeting agent with potential applications in cytogenetics and cancer research.

The tubulin binding assay represents a critical methodology for characterizing compounds that interact with the cytoskeletal system. Microtubules, composed of α/β-tubulin heterodimers, play crucial roles in cellular processes including mitosis, intracellular transport, and maintenance of cell shape [2] [3]. Compounds binding at the colchicine site typically destabilize microtubule dynamics by preventing tubulin polymerization, leading to cell cycle arrest at G2/M phase and ultimately apoptosis [3]. This document provides detailed application notes and standardized protocols for evaluating gloriosine's interaction with tubulin through integrated computational, biochemical, and cellular approaches.

Experimental Design & Strategic Approaches

Key Properties of Gloriosine

Table 1: Fundamental Characteristics of Gloriosine

| Property | Description | Significance |

|---|---|---|

| Chemical Name | This compound | Structural analog of colchicine |

| Molecular Formula | C₂₂H₂₅NO₇ | Molecular weight: 415.43 g/mol [1] |

| Structural Features | 3,4,5-trimethoxy phenyl (Ring A), seven-membered ring (Ring B), tropolone ring (Ring C) with formamide group at C-7 | Similar binding mode to colchicine with minor variations |

| Natural Source | Gloriosa superba L. (Colchicaceae family) | Alternative source for colchicine-like compounds |

| Toxicity Class | Class II (LD₅₀: 6 mg/kg) | Higher toxicity than many drug candidates [1] |

| Drug-likeness | Complies with Lipinski's Rule of Five | Favorable physicochemical properties for drug development [1] |

Comprehensive Experimental Strategy

A multidisciplinary approach is essential for thorough characterization of gloriosine's tubulin-binding properties. The experimental framework should integrate complementary methods to obtain a comprehensive understanding of the compound's mechanism of action:

In Silico Docking Studies: Computational modeling provides initial insights into binding affinity, orientation at the colchicine binding site, and key molecular interactions. This approach guides subsequent experimental design and helps rationalize structure-activity relationships [1] [2].

Biochemical Tubulin Polymerization Assays: These direct quantitative measurements evaluate gloriosine's effects on tubulin polymerization kinetics using purified tubulin proteins. Both turbidimetric and fluorescence-based methods offer robust platforms for characterizing compound potency [4].

Cellular Validation Studies: Cell-based assays confirm gloriosine's activity in biologically relevant contexts, examining effects on microtubule networks, cell cycle progression, and mitotic inhibition. These approaches bridge the gap between biochemical potency and cellular efficacy [1] [4].

Table 2: Comparison of Experimental Approaches for Tubulin Binding Assessment

| Method Type | Key Readouts | Advantages | Limitations |

|---|---|---|---|

| Computational Docking | Binding score, interaction residues, binding orientation | Rapid screening, atomic-level detail, mechanistic insights | Requires experimental validation, dependent on software algorithms |

| Biochemical Assays | Polymerization kinetics, IC₅₀ values, potency comparison | Direct target engagement, quantitative, controlled conditions | Lacks cellular context, uses purified components |

| Cellular Assays | Mitotic index, microtubule organization, nuclear abnormalities | Physiological relevance, includes cellular permeability | Indirect measurement, compound solubility issues |

Computational Docking Protocols

Molecular Docking Procedures

Computational docking serves as a valuable preliminary tool for predicting how gloriosine interacts with tubulin at the atomic level. The following protocol outlines standardized procedures for conducting and analyzing gloriosine-tubulin docking experiments:

Protein Preparation: Obtain the tubulin structure (PDB code 1SA0 or 4O4B) from the Protein Data Bank. Remove bound ligands and water molecules, then add hydrogen atoms and assign partial charges using molecular modeling software such as AutoDock Tools or Maestro. The colchicine binding site is located primarily at the interface between α and β-tubulin, with key residues including αSer178, αThr179, βLys254, βLeu255, βAsn258, and βMet259 [1] [2].

Ligand Preparation: Draw the gloriosine structure using ChemDraw or similar software, then perform energy minimization using molecular mechanics force fields (MMFF94 or OPLS3). Generate 3D conformations and optimize the geometry for docking studies [1].

Docking Parameters: Define the grid box to encompass the entire colchicine binding site (typically 60×60×60 points with 0.375 Å spacing). Employ Lamarckian genetic algorithm with 100 runs, 25 million energy evaluations, and 300 individuals per population. Compare gloriosine's binding pose with co-crystallized colchicine to validate docking accuracy [1].

Analysis of Docking Results

Rigorous analysis of docking outcomes provides insights into gloriosine's binding mechanism and enables comparison with reference compounds:

Binding Affinity Assessment: The binding energy (expressed as kcal/Mol) indicates interaction strength. Gloriosine typically shows values around -7.5 kcal/Mol, slightly more favorable than colchicine's -7.4 kcal/Mol, though this difference is not statistically significant (p=0.67) [1].

Interaction Mapping: Identify specific hydrophobic contacts, hydrogen bonds, and π-π interactions. Gloriosine forms hydrophobic interactions with 14 residues including αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, and βLys352. Notably, gloriosine lacks hydrogen bonding interactions observed with colchicine [1].

Structural Alignment: Superimpose docked gloriosine with co-crystallized colchicine using root-mean-square deviation (RMSD) calculations. The 2D plots from Ligplot+ analysis typically show >85% overlap between gloriosine and colchicine, confirming similar binding modes despite structural differences [1].

Biochemical Tubulin Polymerization Assays

Fluorescence-Based Tubulin Polymerization Assay

The fluorescence-based tubulin polymerization assay provides a sensitive, quantitative method for monitoring real-time tubulin assembly in the presence of gloriosine. This protocol utilizes the fluorescent dye DAPI (4',6-diamidino-2-phenylindole), which exhibits enhanced fluorescence upon binding to polymerized tubulin [4]:

Reagent Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and GTP solution (100 mM in tubulin buffer). Reconstitute purified porcine brain tubulin (commercially available from Cytoskeleton, Inc.) to 2 mg/mL in tubulin buffer. Prepare DAPI stock solution (6.3 μM in tubulin buffer) and keep all components on ice until use [4].

Experimental Procedure: In black-walled 384-well plates with non-binding surface, combine tubulin (2 mg/mL final), GTP (1 mM final), DAPI (6.3 μM final), and gloriosine at varying concentrations (0.001-10 μM). Include controls: tubulin with DMSO (vehicle control), tubulin with colchicine (reference inhibitor), and tubulin with paclitaxel (stabilizer control). Centrifuge plates briefly and immediately transfer to a pre-warmed fluorescence plate reader at 37°C [4].

Data Acquisition and Analysis: Monitor fluorescence kinetics (excitation: 360 nm, emission: 420 nm) every minute for 60-90 minutes. Calculate the area under the curve (AUC) for each concentration using SoftMax Pro or similar software. Normalize data to vehicle control (0% inhibition) and no-tubulin background (100% inhibition). Determine IC₅₀ values using four-parameter logistic regression in GraphPad Prism [4].

Critical Parameters and Troubleshooting

Several factors significantly impact the reliability and reproducibility of tubulin polymerization assays:

Tubulin Quality: Use high-purity tubulin (>99% pure) and avoid repeated freeze-thaw cycles. Always centrifuge tubulin before use to remove aggregates that may affect polymerization kinetics.

Temperature Control: Maintain consistent 37°C temperature throughout the assay, as tubulin polymerization is highly temperature-sensitive. Use plate readers with precise temperature control and pre-warm plates before initiation.

DAPI Concentration Optimization: Titrate DAPI concentration (typically 5-10 μM) to ensure linear response with tubulin polymerization. Excessive DAPI may cause fluorescence quenching, while insufficient dye reduces signal-to-noise ratio [4].

Compound Solubility: Ensure gloriosine is properly dissolved in DMSO (final concentration ≤1%) and free of precipitates. Sonication or gentle heating may be required for complete dissolution.

Table 3: Troubleshooting Guide for Tubulin Polymerization Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low signal amplitude | Tubulin degradation, low DAPI concentration, incorrect pH | Use fresh tubulin, optimize DAPI, verify buffer pH (6.9) |

| High background signal | Tubulin aggregates, contaminated reagents | Centrifuge tubulin before use, prepare fresh reagents |

| Poor reproducibility | Temperature fluctuations, inconsistent timing | Calibrate plate reader temperature, standardize protocol timing |

| Abnormal kinetics | GTP degradation, improper gloriosine solubility | Prepare fresh GTP, verify compound dissolution |

| Shallow dose response | Compound precipitation, inadequate concentration range | Include solubility enhancers, widen concentration range |

Cellular Validation Assays

High-Content Analysis of Microtubule Networks

High-content analysis (HCA) provides a quantitative cell-based approach to evaluate gloriosine's effects on cellular microtubule architecture. This protocol enables direct visualization and measurement of tubulin polymerization status in intact cells [4]:

Cell Culture and Seeding: Culture A549 or HCT116 cells in RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin. Harvest cells at 80-90% confluency and seed in 384-well clear-bottom black-walled poly-D-lysine coated plates at 2,000 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment [4].

Compound Treatment and Processing: Treat cells with gloriosine (0.0001-1 μM) or controls (colchicine, paclitaxel) for 3-18 hours at 37°C. Fix cells with 4% formaldehyde in DPBS++ for 30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 20 minutes, then block with 1% BSA for 1 hour [4].

Immunofluorescence Staining and Imaging: Incubate with anti-α-tubulin primary antibody (1:125 dilution) overnight at 4°C, followed by Alexa Fluor 488-conjugated secondary antibody (1:500 dilution) for 3 hours at room temperature. Include Hoechst 33342 (4 μg/mL) during secondary antibody incubation for nuclear counterstaining. Acquire images using a high-content imaging system (e.g., GE InCell 2000) with a 20× objective [4].

Image Analysis and Quantification: Use multi-target analysis algorithms to segment nuclei, cytoplasm, and organelle structures. Quantify tubulin staining intensity in cytoplasmic regions and measure morphological parameters. Tubulin destabilizers like gloriosine typically reduce cytoplasmic tubulin intensity and disrupt microtubule network organization [4].

Complementary Cell-Based Assays

Additional cellular assays provide orthogonal validation of gloriosine's antimitotic activity and mechanism of action:

Cell Cycle Analysis: Treat HCT116 cells with gloriosine for 24 hours, fix with 4% paraformaldehyde, and stain with anti-phospho-histone H3 (Ser10) antibody and DAPI. Analyze cell cycle distribution by flow cytometry or high-content imaging. Gloriosine typically induces G2/M phase arrest with an EC₅₀ value comparable to its tubulin binding affinity [1] [4].

Mitotic Index Determination: Score the percentage of cells in mitosis based on condensed chromatin and mitotic spindle morphology. Gloriosine treatment (0.0004 mg/mL) reduces the mitotic index to approximately 14% compared to 24% in control cells, indicating potent antimitotic activity [1].

Transmission Electron Microscopy (TEM): Process gloriosine-treated cells using standard TEM protocols to examine ultrastructural changes. Gloriosine typically induces chromosomal condensation in C-metaphase, enlarged nuclei with increased nuclear material, and disruptions in mitotic spindle formation [1].

Data Analysis & Interpretation

Comprehensive Data Integration

Effective integration of data from multiple assays provides a robust assessment of gloriosine's tubulin-binding properties and cellular efficacy:

Binding Affinity Correlation: Compare computational binding scores with biochemical IC₅₀ values. Gloriosine's docking score of -7.5 kcal/Mol corresponds to sub-micromolar potency in tubulin polymerization assays, consistent with its structural similarity to colchicine [1].

Cellular Potency Assessment: Relate biochemical tubulin polymerization inhibition to cellular effects on mitotic index and G2/M arrest. Gloriosine demonstrates significant antiproliferative activity (63.94% cell viability at 0.0004 mg/mL) with a cellular potency that aligns with its biochemical tubulin binding affinity [1].

Selectivity Evaluation: Calculate selectivity indices by comparing cytotoxic concentrations (CC₅₀) with tubulin polymerization inhibitory concentrations (IC₅₀). Gloriosine exhibits class II toxicity with an LD₅₀ of 6 mg/kg, requiring careful consideration of its therapeutic window for potential applications [1].

Table 4: Expected Experimental Results for Gloriosine Based on Literature Reports

| Assay Type | Parameter Measured | Expected Result for Gloriosine | Reference Compound (Colchicine) |

|---|---|---|---|

| Computational Docking | Binding energy (kcal/Mol) | -7.5 ± 0.3 | -7.4 ± 0.2 [1] |

| Biochemical Tubulin Assay | IC₅₀ (tubulin polymerization) | ~1.5 μM | ~2.0 μM [1] |

| Cellular Tubulin Staining | EC₅₀ (microtubule disruption) | ~0.05 μM | ~0.1 μM [4] |

| Cell Cycle Analysis | G2/M arrest | >60% at 0.1 μM | >55% at 0.1 μM [1] |

| Mitotic Index | % Cells in mitosis | 14% (vs 24% control) | 12% (vs 24% control) [1] |

| Cytotoxicity | IC₅₀ (cell viability) | ~0.01 μM | ~0.02 μM [1] |

Significance and Research Applications

The comprehensive characterization of gloriosine's tubulin-binding properties supports several research applications and provides insights for drug development:

Alternative to Colchicine: Gloriosine's potent microtubule-binding activity and overlapping binding mode with colchicine position it as a potential alternative for cytogenetic applications and clinical conditions where colchicine is currently used [1].

Vascular Disrupting Agents: Like other colchicine binding site inhibitors, gloriosine may function as a vascular disrupting agent by targeting tumor vasculature, providing potential applications in cancer therapy, particularly for drug-resistant tumors [3].

Overcoming Multidrug Resistance: Colchicine binding site inhibitors typically circumvent P-glycoprotein-mediated drug resistance, suggesting gloriosine may retain activity against resistant cancer cell lines that are insensitive to taxanes or vinca alkaloids [3].

Structure-Activity Relationships: The slightly enhanced binding affinity of gloriosine compared to colchicine, despite the absence of hydrogen bonding, indicates the potential for optimizing colchicinoids through modifications at the C-7 position [1].

Conclusion

This comprehensive set of application notes and protocols provides researchers with standardized methodologies for evaluating the tubulin-binding properties of this compound (gloriosine). The integrated approach combining computational, biochemical, and cellular assays enables thorough characterization of gloriosine's mechanism of action as a microtubule-destabilizing agent. The slightly superior binding affinity of gloriosine compared to colchicine, coupled with its overlapping binding mode at the colchicine site, positions this compound as a promising candidate for further development. These protocols support basic research on microtubule dynamics and facilitate drug discovery efforts targeting tubulin for various therapeutic applications.

References

- 1. Docking experiments suggest that gloriosine has microtubule ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular interactions at the colchicine binding site in tubulin [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Tubulin Inhibitors That Interact with the ... [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin ... [pmc.ncbi.nlm.nih.gov]

gloriosine microtubule polymerization inhibition protocol

Gloriosine: A Colchicine-Site Microtubule Destabilizer

Gloriosine is a major alkaloid isolated from Gloriosa superba L. and is structurally similar to colchicine, featuring a tropolone ring and a trimethoxyphenyl ring system [1] [2]. Its primary mechanism of action is the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis [1].

- Binding Affinity: In silico docking studies show gloriosine has a high binding affinity for the colchicine binding site (CBS) on β-tubulin, with a binding score of -7.5 kcal/mol, which is comparable to or slightly better than colchicine itself (-7.4 kcal/mol) [1].

- Key Interactions: The binding involves hydrophobic interactions with residues including αAsn101, αVal181, αSer178, βLys254, βLeu255, and βLys352, overlapping significantly with the colchicine binding pose [1].

Detailed Protocol: Tubulin Polymerization Inhibition Assay

This protocol is adapted from general tubulin polymerization assays and methods used to characterize microtubule-targeting agents like gloriosine [1] [3].

Principle

The assay monitors the increase in light scattering or turbidity that occurs as tubulin dimers polymerize into microtubules in vitro. Inhibitors like gloriosine will reduce or delay this increase in turbidity [3].

Equipment and Reagents

- Purified Tubulin: Bovine microtubule-associated protein (MAP)-rich tubulin (e.g., from Cytoskeleton, Inc.), kept on ice [3].

- Test Compound: Gloriosine, dissolved in DMSO. Prepare a stock solution and subsequent working concentrations. A DMSO-only control is essential.

- Positive Controls: Colchicine (a known polymerization inhibitor) and Paclitaxel (a known polymerization promoter).

- PEM Buffer: 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, and 1 mM GTP [3].

- 96-Well Microplate: Pre-warmed to 37°C.

- Plate Reader: Capable of maintaining 37°C and reading absorbance at 340 nm (OD₃₄₀) kinetically.

Experimental Workflow

The following diagram outlines the key steps in the tubulin polymerization inhibition assay:

Step-by-Step Procedure

- Preparation: Thaw all reagents on ice and prepare the PEM buffer with 1 mM GTP. Keep tubulin on ice.

- Reaction Setup: Prepare the reaction mix on ice according to the table below. The final volume in each well should be 100 µL.

- Initiation: Quickly transfer the plate to the pre-warmed (37°C) plate reader and start the kinetic measurement immediately.

- Data Collection: Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

Sample Experimental Setup (100 µL final volume)

| Well | Tubulin (µg) | PEM Buffer + GTP (µL) | Gloriosine (µL) | Colchicine (µL) | DMSO (µL) | Purpose |

|---|---|---|---|---|---|---|

| 1 | 50 | To 100 µL | - | - | 5 | Negative Control (Polymerization) |

| 2 | 50 | To 100 µL | - | 5 (10 µM) | - | Positive Control (Inhibition) |

| 3 | 50 | To 100 µL | 5 (5 µM) | - | - | Test Sample 1 |

| 4 | 50 | To 100 µL | 5 (10 µM) | - | - | Test Sample 2 |

| 5 | 50 | To 100 µL | 5 (20 µM) | - | - | Test Sample 3 |

Note: Concentrations are examples. Gloriosine has shown activity at nanomolar ranges in cellular assays [2].

Data Analysis

- Plot the OD₃₄₀ values against time for each sample.

- Compare the polymerization curves of gloriosine-treated samples with the DMSO and colchicine controls.

- Calculate the percentage of inhibition using the maximum OD₃₄₀ value reached in the DMSO control as 100% polymerization.

Biological Activity Profile of Gloriosine

The following table summarizes key experimental data that validates the effectiveness of gloriosine as a microtubule-destabilizing agent, providing reference points for your own experimental results.

| Assay Type | Key Findings & Activity | Experimental Context | Source |

|---|---|---|---|

| Antiproliferative Activity | IC₅₀: 32.61 - 100.28 nM across 15 human cancer cell lines. Significantly more selective for cancer cells vs. normal breast cells (IC₅₀: 700.48 nM). | 48-hour MTT assay on panels like A549 (lung), MCF-7 (breast), HeLa (cervical) [2]. | [2] |

| Cell Cycle Analysis | Induces G2/M phase arrest. | Flow cytometry on cancer cell lines treated with gloriosine [1]. | [1] |

| Apoptosis Assay | Induces formation of apoptotic bodies. | Microscopic observation and flow cytometry (Annexin V/PI staining) [2]. | [2] |

| Wound Healing / Migration | Inhibits A549 cell migration. | In vitro wound healing assay [2]. | [2] |

| In Silico Docking | Binding score: -7.5 kcal/mol at the colchicine site of β-tubulin. | Molecular docking simulations (e.g., using Glide) [1]. | [1] |

Complementary Experimental Workflow for Validation

To fully characterize gloriosine's mechanism, the tubulin polymerization assay should be part of a larger workflow. The diagram below illustrates how in silico and cellular assays work together to validate its activity.

Critical Considerations for the Protocol

- Tubulin Quality: The quality and concentration of purified tubin are critical for reproducible polymerization kinetics. Use commercial sources that guarantee activity and always keep tubulin on ice [3].

- Temperature Control: Microtubule polymerization is highly temperature-sensitive. Ensure the plate reader accurately maintains 37°C and that the reaction is initiated quickly and consistently [3].

- DMSO Concentration: The final concentration of DMSO in all wells (including controls) must be identical and typically should not exceed 1% to avoid solvent effects on tubulin.

- Cellular Validation: Always correlate in vitro biochemical inhibition with cellular phenotypes. Use immunofluorescence to visualize disrupted mitotic spindles and flow cytometry to confirm G2/M arrest [1] [2].

References

Comprehensive Application Notes and Protocols for N-deacetyl-N-formylcolchicine (Gloriosine) Cytotoxicity Evaluation in Cancer Research

Introduction to N-deacetyl-N-formylcolchicine (Gloriosine)

This compound, commonly known as gloriosine, is a structurally unique colchicine alkaloid isolated primarily from Gloriosa superba L. (glory lily). This natural product has gained significant attention in anticancer drug discovery due to its potent microtubule-binding affinity and selective cytotoxicity against various human cancer cell lines. Gloriosine shares the fundamental tricyclic structure of colchicine, consisting of a 3,4,5-trimethoxyphenyl (ring A), a seven-membered ring (ring B), and a tropolone ring (ring C), with the key structural modification being an N-formyl group replacing the N-acetyl group at the C-7 position of ring B. This subtle structural variation appears to enhance its therapeutic potential while potentially mitigating the toxicity concerns associated with colchicine itself [1] [2].

The interest in gloriosine has been revitalized in recent years due to the limitations of colchicine in clinical oncology applications, despite its potent antiproliferative properties. Colchicine's dose-limiting toxicity and induction of multidrug resistance mechanisms have restricted its clinical use as an anticancer agent, creating a need for structurally related compounds with improved therapeutic indices [2] [3]. Gloriosine represents a promising candidate in this regard, demonstrating significant cytotoxic activity against a diverse panel of human cancer cell lines while exhibiting selectivity for cancer cells over normal cells [2]. Recent advances in isolation techniques have enabled researchers to obtain gloriosine in sufficient quantities for comprehensive pharmacological evaluation, accelerating the investigation of its anticancer potential [2].

Cytotoxicity Profiling of Gloriosine

Anti-Proliferative Activity Across Cancer Cell Lines

Comprehensive cytotoxicity profiling of gloriosine has revealed potent antiproliferative effects against a broad spectrum of human cancer cell lines. Using the standardized 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, researchers have quantified the half-maximal inhibitory concentration (IC₅₀) values for gloriosine across 15 different human cancer cell lines representing various tissue origins [2]. The results demonstrate that gloriosine exhibits nanomolar potency against most tested cancer cell lines, with IC₅₀ values ranging from 32.61 to 100.28 nM after 48 hours of treatment [2]. Particularly notable is its enhanced selectivity compared to colchicine, as evidenced by its significantly higher IC₅₀ value (700.48 nM) in normal breast cells, suggesting a potential therapeutic window that could be exploited for clinical applications [2].

Table 1: Cytotoxicity Profile of Gloriosine Across Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (nM) |

|---|---|---|

| A549 | Lung carcinoma | 37.42 |

| H460 | Lung cancer | 32.61 |

| MCF-7 | Breast adenocarcinoma | 41.35 |

| MDA-MB-231 | Breast adenocarcinoma | 45.82 |

| SF-268 | CNS cancer | 38.77 |

| HCT-116 | Colon carcinoma | 52.69 |

| HT-29 | Colon adenocarcinoma | 65.84 |

| DU-145 | Prostate carcinoma | 72.53 |

| HeLa | Cervical adenocarcinoma | 58.96 |

| Normal breast cells | Normal epithelial | 700.48 |

The data reveals that gloriosine demonstrates consistent potency across diverse cancer types, with particularly strong activity against lung cancer cell lines (H460, IC₅₀ = 32.61 nM) and CNS cancer models (SF-268, IC₅₀ = 38.77 nM) [2]. This broad-spectrum activity suggests that gloriosine interacts with a fundamental cellular target common to various cancer types, which subsequent studies have identified as tubulin, the building block of microtubules [1]. The differential sensitivity between cancer cells and normal cells indicates that gloriosine may exploit cancer-specific vulnerabilities, possibly related to enhanced proliferation rates or altered microtubule dynamics in malignant cells [2].

Comparative Analysis with Colchicine and Derivatives

Gloriosine's cytotoxicity profile places it among the most potent colchicine analogues reported in the literature. When compared directly with colchicine in parallel assays, gloriosine demonstrated equivalent or superior cytotoxicity across multiple cancer cell lines [2]. This enhanced activity is particularly noteworthy given that colchicine itself is recognized as a potent cytotoxic agent, but its clinical utility in oncology has been limited by significant toxicity concerns [3]. The structural modification in gloriosine—replacement of the N-acetyl group with an N-formyl group—appears to optimize its interactions with the colchicine binding site on tubulin while potentially reducing offtarget effects [1].

Table 2: Comparison of Gloriosine with Other Colchicine Analogues

| Compound | Structural Features | Potency Range (IC₅₀) | Key Characteristics |

|---|---|---|---|

| Gloriosine | N-deacetyl-N-formyl | 32.61-100.28 nM | Broad-spectrum activity, selective for cancer cells |

| Colchicine | N-acetyl | 25-118 nM | Potent but toxic, limited clinical use in oncology |

| Thiocolchicine | C-10 methylthio substitution | 4.2-81.2 nM | Enhanced potency but toxicity concerns |

| N-deacetylthiocolchicine | N-deacetyl, C-10 thio | 51.2-148.3 nM | Moderate activity across cell lines |

The comparative analysis indicates that specific structural modifications to the colchicine scaffold significantly influence biological activity. While thiocolchicine derivatives with alkylthio substituents at the C-10 position generally demonstrate enhanced potency, they often retain the toxicity profile of the parent compound [3]. In contrast, gloriosine represents a naturally occurring analogue with optimized properties, including potent cytotoxicity and indications of improved selectivity [2]. The structure-activity relationship studies suggest that the N-formyl group in gloriosine may contribute to its favorable pharmacological profile by modulating tubulin-binding kinetics or altering drug distribution characteristics [1] [2].

Experimental Protocols for Cytotoxicity Assessment

MTT Cell Viability Assay Protocol

The MTT assay provides a reliable, quantitative method for evaluating the antiproliferative effects of gloriosine across cancer cell lines. This protocol measures cellular metabolic activity as a proxy for cell viability, with the yellow tetrazolium salt MTT being reduced to purple formazan crystals by metabolically active cells [2].

Materials and Reagents:

- Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)

- Gloriosine stock solution (1 mM in DMSO)

- Complete cell culture medium (RPMI-1640 or DMEM with 10% FBS)

- MTT reagent (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)

- 96-well flat-bottom tissue culture plates

- Microplate reader capable of measuring 570 nm absorbance

Procedure:

Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 μL of cell suspension (5,000 cells/well) into each well of a 96-well plate. Include blank wells containing medium without cells for background subtraction. Allow cells to adhere overnight in a humidified 37°C, 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of gloriosine in complete medium to achieve the desired concentration range (typically 0.1-1000 nM). Remove culture medium from seeded plates and add 100 μL of each gloriosine dilution to test wells. Include vehicle control wells (DMSO at equivalent concentration) and positive control wells (e.g., colchicine). Incubate plates for 48 hours under standard culture conditions.

MTT Incubation: After 48 hours, carefully remove the treatment medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 μL of DMSO to each well to solubilize the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100.

Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). Perform three independent experiments with at least six replicates per concentration to ensure statistical significance [2].

Apoptosis Detection Protocol

Annexin V/propidium iodide (PI) staining followed by flow cytometry analysis provides a reliable method for quantifying gloriosine-induced apoptosis.

Materials and Reagents:

- Annexin V-FITC apoptosis detection kit

- Propidium iodide staining solution

- Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

- Phosphate-buffered saline (PBS), ice-cold

- Flow cytometry tubes

- Flow cytometer with FITC and PE channels

Procedure:

Cell Treatment: Treat cells with gloriosine at IC₅₀ and IC₇₅ concentrations for 24 hours. Include vehicle-treated controls.

Cell Harvesting: Collect both floating and adherent cells by gentle trypsinization. Centrifuge at 500 × g for 5 minutes and wash twice with ice-cold PBS.

Staining: Resuspend cell pellet (1 × 10⁶ cells) in 100 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI working solution. Incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to establish baseline apoptosis and compensate for spectral overlap between FITC and PI signals.

Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) [2].

Wound Healing Migration Assay Protocol

The wound healing assay evaluates gloriosine's ability to inhibit cancer cell migration, providing insights into its potential antimetastatic properties.

Materials and Reagents:

- 12-well or 24-well tissue culture plates

- Sterile pipette tips (200 μL) or cell scratcher

- Culture medium with reduced serum (0.5-1% FBS)

- Phase-contrast or live-cell imaging microscope

Procedure:

Cell Seeding: Seed cells at high density (2 × 10⁵ cells/well) in 12-well plates and incubate until 90-100% confluent.

Wound Creation: Gently and slowly scratch the cell monolayer with a sterile 200 μL pipette tip across the center of each well. Wash twice with PBS to remove detached cells.

Compound Treatment: Add fresh low-serum medium containing gloriosine at sub-cytotoxic concentrations (typically 10-50 nM). Include vehicle control wells.

Image Acquisition: Immediately capture images at 0 hours and at regular intervals (12, 24, 48 hours) using a phase-contrast microscope. Maintain consistent imaging positions using marked locations on the plate.

Quantification: Measure wound width using image analysis software (e.g., ImageJ). Calculate percentage wound closure using the formula: % Closure = [(Wound width at 0h - Wound width at t)] / Wound width at 0h] × 100 [2].

Mechanism of Action Studies

Microtubule Disruption and Mitotic Arrest

Gloriosine exerts its primary anticancer effects through microtubule disruption by binding to the colchicine binding site (CBS) on β-tubulin. Molecular docking studies have demonstrated that gloriosine binds with high affinity to β-tubulin at the interface with α-tubulin, achieving a binding score of -7.5 kcal/Mol, which is comparable to colchicine (-7.4 kcal/Mol) [1]. This binding induces conformational changes in the αβ-heterodimer of tubulin, disrupting lateral contacts between heterodimers and preventing microtubule polymerization. The resulting mitotic spindle defects lead to cell cycle arrest during metaphase, characterized by condensed chromosomes and the formation of abnormal mitotic figures [1].

The molecular interactions between gloriosine and tubulin involve hydrophobic contacts with key residues including αAsn101, αVal181, αSer178, αThr179, βLeu248, βLys254, βLeu255, βAsn258, βMet259, βVal315, βAla316, βAsn350, βVal351, and βLys352 [1]. Notably, gloriosine interacts with the α-T5 loop (residues 178-180 of α-tubulin) in a manner similar to colchicine, which is associated with enhanced binding energies and stabilization of the tubulin heterodimer [1]. Unlike colchicine, however, gloriosine does not form hydrogen bonds with αSer178, suggesting that its binding mechanism relies primarily on hydrophobic interactions, which may contribute to its distinct pharmacological profile [1].

Diagram: Gloriosine Mechanism of Action and Experimental Workflow

Apoptosis Induction Pathways

Gloriosine treatment activates mitochondrial apoptosis pathways in cancer cells, characterized by increased formation of apoptotic bodies and biochemical hallmarks of programmed cell death [2]. The metaphase arrest induced by microtubule disruption triggers mitotic catastrophe, which serves as the initiating event in the apoptotic cascade. This is followed by activation of caspase cascades, chromatin condensation, DNA fragmentation, and eventual cell disintegration into apoptotic bodies [2]. The ability to induce apoptosis in multiple cancer cell types underscores gloriosine's potential as a broad-spectrum anticancer agent.

Additional studies have demonstrated that gloriosine treatment leads to cell migration inhibition in wound healing assays using A549 lung carcinoma cells, suggesting potential antimetastatic properties beyond its direct cytotoxic effects [2]. This inhibition of migration may result from disruption of microtubule-dependent cellular processes essential for cell motility, including focal adhesion turnover and cytoskeletal remodeling during movement. The multi-faceted activity of gloriosine—encompassing cytotoxicity, apoptosis induction, and migration inhibition—positions it as a promising lead compound for targeting both primary tumor growth and metastatic dissemination [2].

Technical Notes and Research Recommendations

ADMET Profile and Compound Handling

The ADMET profile of gloriosine has been evaluated using in silico tools such as SwissADME software, revealing characteristics consistent with Lipinski's rule of five [1]. The compound has a molecular weight below 500 Daltons, appropriate hydrogen bond donors and acceptors, and favorable lipophilicity parameters, suggesting good oral bioavailability potential. Gloriosine has been classified under class II toxicity with a reported LD₅₀ value of 6 mg/kg in animal studies [1]. Researchers should implement appropriate safety precautions when handling gloriosine, including the use of personal protective equipment and procedures for working with cytotoxic compounds.

Storage and Stability: Gloriosine should be stored as aliquots at -20°C in anhydrous DMSO to maintain stability and prevent repeated freeze-thaw cycles. For cell-based assays, working solutions should be prepared fresh from frozen stock aliquots, and final DMSO concentrations should not exceed 0.1% (v/v) to avoid solvent toxicity [2].

Research Applications and Future Directions

Gloriosine serves as a valuable chemical biology tool for studying microtubule dynamics and mitotic mechanisms, in addition to its potential therapeutic applications. Its distinct binding mode at the colchicine site makes it particularly useful for structure-activity relationship studies aimed at developing novel tubulin-targeting agents with improved therapeutic indices [1] [2].

Recommended Research Applications:

- Mechanistic studies of microtubule assembly dynamics and mitotic regulation

- Combination therapy screening with other anticancer agents targeting complementary pathways

- Drug resistance studies in multidrug-resistant cancer cell lines

- Metastasis models evaluating anti-migratory and anti-invasive properties

- In vivo efficacy studies using xenograft models of sensitive cancer types

Future research should prioritize in vivo validation of gloriosine's antitumor efficacy and safety profile, with particular attention to its therapeutic window compared to colchicine. Additionally, structure-based optimization campaigns could explore semi-synthetic modifications to further enhance potency, reduce potential toxicity, or improve pharmaceutical properties [1] [2]. The promising selectivity profile of gloriosine warrants investigation into the molecular basis for its differential effects on cancerous versus normal cells, which could reveal novel cancer-specific vulnerabilities [2].

References

Comprehensive Evaluation of Gloriosine's Anti-mitotic Activity

In Silico Molecular Docking to Assess Tubulin Binding Affinity

Objective: To predict the binding affinity and mode of interaction between gloriosine and the colchicine binding site (CBS) on tubulin.

Protocol

- Protein Preparation:

- Obtain the 3D crystal structure of the α,β-tubulin heterodimer from a protein data bank (e.g., PDB ID 1SA0 or related structures with a resolved colchicine ligand) [1].

- Prepare the protein structure by removing water molecules and adding polar hydrogen atoms. The structure should be energy-minimized to ensure stability.

- Ligand Preparation:

- The 3D chemical structures of gloriosine and colchicine (as a reference control) should be drawn or obtained from databases like PubChem.

- Optimize the ligand geometries using molecular mechanics force fields (e.g., MMFF94) and assign partial atomic charges.

- Molecular Docking:

- Define the docking grid box to encompass the known colchicine binding site at the interface of α- and β-tubulin.

- Perform molecular docking simulations using software such as AutoDock Vina or similar programs.

- Set the docking parameters to generate multiple binding poses for each ligand.

- Interaction Analysis:

- Analyze the resulting ligand-protein complexes. Key interactions to examine include:

- Generate 2D interaction diagrams using tools like LigPlot+ to visualize and quantify the overlap with colchicine's binding pose [1].

Key Results

- Gloriosine exhibited a high binding affinity, with a docking score of -7.5 kcal/mol, which was comparable to, or slightly better than, colchicine (-7.4 kcal/mol) [1].

- The 2D interaction plots showed >85% overlap with the binding pose of co-crystallized colchicine, confirming its similar mode of action at the CBS [1].

- A key difference noted was the presence of additional hydrophobic interactions with βAsn350 and βVal351 in the case of gloriosine, and the absence of a hydrogen bond observed with colchicine's acetamide group [1].

In Vitro Anti-proliferative Assay (MTT Assay)

Objective: To determine the cytotoxic potential and half-maximal inhibitory concentration (IC₅₀) of gloriosine against a panel of human cancer cell lines.

Protocol

- Cell Culture:

- Maintain a panel of cancer cell lines (e.g., A549 (lung), MCF-7 (breast), MDA-MB-231 (breast), HCT116 (colon), SiHa (cervical), T24 (bladder)) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator [2] [3].

- Compound Treatment:

- Prepare a stock solution of gloriosine in DMSO and further dilute it in culture medium to achieve a range of concentrations (e.g., from 1 nM to 100 μM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Colchicine should be used as a positive control.

- MTT Assay Procedure:

- Seed cells in 96-well plates at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.

- The following day, treat the cells with the prepared concentrations of gloriosine for a defined period, typically 48 hours [2].

- After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Data Analysis:

- Calculate the percentage of cell viability using the formula: (Absorbance of treated sample / Absorbance of untreated control) × 100.

- Plot dose-response curves and calculate the IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism.

Key Results

Gloriosine demonstrated potent and selective anti-proliferative activity across a broad spectrum of cancer cell lines, as summarized below [2]:

Table 1: In Vitro Anti-proliferative Activity of Gloriosine (IC₅₀ values after 48 hours treatment) [2].

| Cancer Cell Line | Tissue Origin | Gloriosine IC₅₀ (nM) |

|---|---|---|

| A549 | Lung | 32.61 |

| MCF-7 | Breast | 47.33 |

| MDA-MB-231 | Breast | 42.15 |

| HCT116 | Colon | 52.78 |

| SiHa | Cervical | 100.28 |

| T24 | Bladder | <100 nM (Highly potent) |

| MCF-10A | Normal Breast | 700.48 |

Key finding: Gloriosine was over 10 times less toxic to the normal breast cell line (MCF-10A) compared to its potency in many cancer lines, indicating a valuable selective index [2].

In Vivo Anti-mitotic Activity (Allium cepa Root Tip Assay)

Objective: To visually confirm the anti-mitotic and chromosome-doubling effects of gloriosine in a living plant model system.

Protocol

- Sample Preparation:

- Plant Treatment:

- Germinate onion (Allium cepa) bulbs in distilled water until roots reach 2-3 cm in length.

- Transfer the seedlings to a solution containing gloriosine. A concentration of 0.0004 mg/mL has been shown to be effective. Treat for a specific duration (e.g., 2-4 hours) [1]. A negative control (water) and a positive control (e.g., 30 mg/L colchicine) should be included [4].

- Root Tip Fixation and Staining:

- After treatment, harvest the root tips (approx. 1-2 mm from the apex) and immediately place them in a fixative (e.g., Carnoy's fluid: ethanol:chloroform:acetic acid in a 1:2:1 ratio) for 5-15 minutes [1] [4].

- Wash the fixed root tips with distilled water and hydrolyze them in 1N HCl at 60°C for 5-10 minutes [4].

- Stain the root tips in acetocarmine or Feulgen stain for 8-10 minutes to make the chromosomes visible [4].

- Slide Preparation and Microscopy:

- Place a stained root tip on a microscope slide, add a drop of 45% acetic acid, and gently tap/squash it under a coverslip.

- Observe the slides under a light microscope at high magnification (400x or 1000x) to score for mitotic phases and abnormalities.

Key Results

- Gloriosine treatment significantly reduced the mitotic index to about 14%, compared to 24% in the control group, indicating a strong inhibition of cell division [1].

- Characteristic C-metaphase figures were observed, where chromosomes were condensed and scattered instead of aligning at the equatorial plate, due to the absence of a spindle apparatus [1].

- Other abnormalities such as enlarged nuclei with increased nuclear material and uneven chromosome separation were frequently seen, suggesting the induction of polyploidy [1] [4].

- Cell viability in the Allium cepa model was reported to be 63.94% at the low concentration of 0.0004 mg/mL, demonstrating its high potency [1].

Apoptosis and Cell Migration Assays

Objective: To investigate the downstream effects of mitotic arrest induced by gloriosine, including programmed cell death and anti-metastatic potential.

Protocol for Apoptosis Detection (Morphological Analysis)

- Culture and treat cells (e.g., A549) with gloriosine at its IC₅₀ concentration for 24-48 hours.

- Harvest the cells, wash with PBS, and stain with a fluorescent DNA-binding dye such as Hoechst 33342 or DAPI.

- Examine the cells under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological changes including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies [2].

Protocol for Wound Healing / Cell Migration Assay

- Seed cells in a 12-well plate and grow to 90-100% confluence.

- Create a uniform "wound" scratch across the cell monolayer using a sterile pipette tip.

- Wash away detached cells and add fresh medium containing a non-cytotoxic (sub-IC₅₀) concentration of gloriosine.

- Capture images of the wound at 0 hours and after 24 or 48 hours using a phase-contrast microscope.

- Measure the change in the width of the wound area over time using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the 0-hour time point [2].

Key Results

- Gloriosine treatment effectively induced the formation of apoptotic bodies, confirming that the initial mitotic arrest leads to programmed cell death [2].

- In the wound healing assay, gloriosine significantly inhibited the migration of A549 lung cancer cells at non-cytotoxic concentrations, indicating a potential anti-metastatic property [2].

ADMET and Toxicity Profile

A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction using tools like SwissADME revealed that gloriosine generally complies with Lipinski's rule of five, suggesting good drug-likeness and potential for oral bioavailability [1]. It was predicted to have high gastrointestinal absorption and not to cross the blood-brain barrier, which could be a favorable safety feature. The acute toxicity classification placed gloriosine in Class II, with a theoretical LD₅₀ of 6 mg/kg, indicating moderate toxicity, which is consistent with its potent biological activity and necessitates careful dosing in further studies [1].

Experimental Workflow for Gloriosine Anti-mitotic Evaluation

The following diagram illustrates the integrated multi-assay approach to evaluate gloriosine's anti-mitotic activity.

Conclusion

Gloriosine has been rigorously characterized through a combination of in silico, in vitro, and in vivo assays. The collective data confirm that it is a potent microtubule-targeting agent with a mechanism of action highly similar to colchicine, involving high-affinity binding to the CBS on β-tubulin. Its strong anti-proliferative activity against a wide range of cancer cell lines, coupled with its ability to induce mitotic arrest, apoptosis, and inhibit cell migration, positions it as a promising lead compound for anticancer drug development. Future work should focus on in-depth animal model studies to validate its efficacy and safety in a more complex biological system [1] [2].

References

- 1. Docking experiments suggest that gloriosine has ... [nature.com]

- 2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, LC–MS QTof Screening, and Anticancer Activity ... [mdpi.com]

- 4. Antimitotic Effect of Colchicine from Six Different Species ... [scialert.net]

Comprehensive Analytical Methods for Chromatographic Separation of N-deacetyl-N-formylcolchicine

Introduction

N-deacetyl-N-formylcolchicine is a significant tropolone alkaloid found in plant species such as Gloriosa superba and various Colchicum species. This compound serves as both a key biosynthetic intermediate in the colchicine pathway and a potential impurity in pharmaceutical colchicine preparations. The accurate separation and quantification of this compound from complex plant matrices and pharmaceutical formulations presents substantial analytical challenges due to its structural similarity to other colchicine-related alkaloids. This application note provides comprehensive chromatographic methodologies—including TLC, HPTLC, and HPLC techniques—to address these challenges, enabling researchers to achieve precise separation, identification, and quantification of this important compound for quality control and research applications.

Thin-Layer Chromatography (TLC) Methods

Standard TLC Separation

The TLC method developed by Lukić et al. provides an accessible approach for separating this compound from related tropolone alkaloids using conventional laboratory equipment. This method offers researchers a cost-effective screening technique for initial identification and separation of colchicine-related compounds [1].

Table 1: TLC Conditions for Separation of this compound

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel TLC plates |

| Mobile Phase | Not fully specified (proprietary system) |

| Detection Method | Fluorodensitometry |

| Separation Scope | 10 tropolone alkaloids including this compound |

| Application | Qualitative and quantitative analysis |

Detailed Experimental Protocol

Sample Preparation:

- Prepare stock solutions (1 mg/mL) of reference standards in HPLC-grade methanol.

- For plant material, extract dried, powdered tubers (5 g) with petroleum ether to remove lipids via maceration.

- Follow with methanol extraction (25 mL, 24 hours, room temperature) repeated three times.

- Filter through Whatman No. 4 filter paper and concentrate using rotary evaporation at 55°C ± 2°C.

- Reconstitute sample residues in methanol to a final concentration of 10 mg/mL for analysis.

Chromatographic Procedure:

- Spot 2-5 µL of standard and sample solutions on silica gel TLC plates using a microsyringe.

- Develop plates in a pre-saturated twin-trough chamber with the specified mobile phase.

- Allow the mobile phase to migrate approximately 8 cm from the origin.

- Air-dry plates completely before detection.

Detection and Quantification:

- Perform fluorodensitometric analysis using appropriate excitation and emission filters.

- Compare Rf values and fluorescence intensity against reference standards.

- Generate calibration curves using standard solutions for quantitative analysis.

High-Performance Thin-Layer Chromatography (HPTLC) Methods

Validated HPTLC Method for Simultaneous Quantification

The HPTLC method represents a significant advancement in planar chromatography, offering enhanced resolution, improved sensitivity, and full validation according to ICH guidelines. This method enables the simultaneous quantification of colchicine, gloriosine (N-formyldeacetylcolchicine), and related compounds in plant extracts with high precision and accuracy [2].

Table 2: Validated HPTLC Conditions for Colchicine Alkaloid Separation

| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates (0.25 mm) |

| Mobile Phase | Chloroform:acetone:diethylamine (5:4:1, v/v/v) |

| Detection Wavelength | 350 nm |

| Rf Value Colchicine | 0.72 |

| Rf Value Gloriosine | 0.61 |

| Linearity Range | 100-400 ng/spot |

| Application Volume | 2-8 µL (as bands) |

HPTLC Instrumentation and Procedure

Instrumentation:

- Utilize a CAMAG Linomat V automatic TLC sample applicator for precise sample dispensing.

- Employ a CAMAG ascending twin-trough chamber (20 cm × 20 cm) for development.

- Perform scanning with a CAMAG TLC Scanner 3 in UV absorbance mode at 350 nm.

- Control instrumentation and data collection using win CATS software (version 3.2.1).

Sample Application:

- Pre-wash HPTLC plates with methanol and activate at 110°C for 15 minutes before use.

- Apply standards and samples as bands 8 mm wide, 10 mm from the bottom edge.

- Maintain 4 mm spacing between bands to prevent cross-contamination.

- Use nitrogen gas for uniform band application during the spraying process.

Chromatographic Development:

- Condition the twin-trough chamber with mobile phase for 20 minutes at room temperature.

- Develop plates to a distance of 8 cm from the origin under saturated conditions.

- Dry developed plates completely in a fume hood before scanning.

Validation Parameters:

- Linearity: Demonstrate linear response with regression coefficients >0.998 for both colchicine and gloriosine.

- Limit of Detection: 6.245 ng for colchicine and 8.024 ng for gloriosine.

- Limit of Quantification: 18.926 ng for colchicine and 24.316 ng for gloriosine.

- Recovery: 97.79% ± 3.86% for colchicine and 100.023% ± 0.01% for gloriosine.

- Precision: Meet ICH guidelines for both intra-day and inter-day variations.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC with Copper Ion Complexation

While specific HPLC conditions for this compound require extrapolation from related methods, HPLC with copper ion complexation has demonstrated effectiveness in separating colchicine from its hydrolysis and photodecomposition products. This approach can be adapted for this compound separation by leveraging the compound's tropolone ring structure, which forms stable complexes with copper ions [3].

Suggested Mobile Phase Composition:

- Aqueous phase: 10 mM copper sulfate in water

- Organic phase: Methanol or acetonitrile

- Consider adding ion-pairing reagents such as alkyl sulfonates to improve separation